

Comparative Analysis of ^{13}C NMR Data for 4-Bromo-1-methoxyisoquinoline

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Compound of Interest

Compound Name: 4-Bromo-1-methoxyisoquinoline

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This guide presents a comparative analysis of the Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectral data for **4-Bromo-1-methoxyisoquinoline**. As direct experimental data for this specific compound is not readily available in surveyed literature, this document provides a robust prediction of its ^{13}C NMR chemical shifts. The analysis is based on the established spectral data of the parent molecule, isoquinoline, and the known substituent chemical shift (SCS) effects of bromo and methoxy groups on aromatic systems.

This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require an understanding of the key spectroscopic features of substituted isoquinolines for structural elucidation and characterization.

Molecular Structure and Carbon Numbering

To facilitate the discussion of NMR data, the chemical structure of **4-Bromo-1-methoxyisoquinoline** is presented below with the conventional numbering for the isoquinoline ring system.

Figure 1. Structure and numbering of **4-Bromo-1-methoxyisoquinoline**.

Comparative ^{13}C NMR Data

The following table summarizes the experimental ^{13}C NMR chemical shifts for isoquinoline and provides predicted values for **4-Bromo-1-methoxyisoquinoline**. The predictions are derived by applying standard aromatic substituent effects to the experimental data of the parent heterocycle.

Carbon Atom	Isoquinoline (Experimental, ppm)[1]	Predicted SCS Effect (ppm)	Predicted Shift for 4-Bromo-1- methoxyisoquinoli- ne (ppm)
C-1	152.7	OCH_3 (ipso): +31	~183.7
C-3	143.2	OCH_3 (para-like): -8	~135.2
C-4	120.5	Br (ipso): -6	~114.5
C-4a	128.8	Br (ortho): +1; OCH_3 (meta-like): +1	~130.8
C-5	126.5	Br (meta): +2	~128.5
C-6	130.4	~130.4	
C-7	127.2	~127.2	
C-8	127.6	OCH_3 (ortho-like): -15	~112.6
C-8a	135.7	OCH_3 (ipso-like): +31; Br (meta-like): +2	~168.7
- OCH_3	-	~56.0	

Note: Predicted values are estimates. Actual experimental values may vary based on solvent, concentration, and temperature.

Discussion of Substituent Effects

The predicted chemical shifts for **4-Bromo-1-methoxyisoquinoline** are rationalized by the electronic effects of the bromine and methoxy substituents on the isoquinoline core.

- Methoxy Group (-OCH₃) at C-1: The methoxy group is a strong electron-donating group through resonance and moderately electron-withdrawing through induction.
 - C-1 (ipso-carbon): A large downfield shift (deshielding) is predicted due to the direct attachment of the electronegative oxygen atom.
 - C-3 and C-8a: These carbons are para and ipso-like to the methoxy group, respectively. They are expected to experience significant downfield shifts due to the strong electron-donating resonance effect.
 - C-8 (ortho-carbon): A significant upfield shift (shielding) is predicted, a typical effect for carbons ortho to a methoxy group.
 - -OCH₃ Carbon: The methyl carbon of the methoxy group is expected to resonate in the typical range of ~55-60 ppm.
- Bromine Atom (-Br) at C-4: Bromine is an electronegative atom that exhibits both inductive electron-withdrawal and a weaker electron-donating resonance effect.
 - C-4 (ipso-carbon): A moderate upfield shift (shielding) is predicted. This is a characteristic "heavy atom effect" where the large electron cloud of bromine causes increased shielding despite its electronegativity.
 - C-4a and C-5 (ortho and meta-carbons): These positions are predicted to experience minor downfield shifts due to the inductive effect of the bromine atom.

Experimental Protocols

The acquisition of ¹³C NMR data for isoquinoline derivatives typically follows a standardized protocol. Below is a representative methodology.

1. Sample Preparation

- Approximately 20-50 mg of the solid **4-Bromo-1-methoxyisoquinoline** sample is accurately weighed and dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- The solution is transferred to a 5 mm NMR tube.

2. NMR Data Acquisition

- Instrument: A 500 MHz NMR spectrometer (or other suitable high-field instrument).
- Experiment: Standard proton-decoupled ^{13}C NMR experiment.
- Temperature: 298 K (25 °C).
- Spectral Width: Approximately 220-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for the full quantification of quaternary carbons.
- Number of Scans: 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing

- The Free Induction Decay (FID) is processed with an exponential multiplication function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
- The spectrum is Fourier transformed, phased, and baseline corrected.
- Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 77.16 ppm).

This guide provides a foundational understanding of the expected ^{13}C NMR characteristics of **4-Bromo-1-methoxyisoquinoline**, which can aid researchers in the structural verification and analysis of this and related compounds.

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References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [Comparative Analysis of ^{13}C NMR Data for 4-Bromo-1-methoxyisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292691#13c-nmr-data-for-4-bromo-1-methoxyisoquinoline]

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